An In-Depth Technical Guide to 1-(4-Bromophenyl)ethane-1,2-diol (CAS: 92093-23-7): Synthesis, Characterization, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 1-(4-Bromophenyl)ethane-1,2-diol (CAS: 92093-23-7): Synthesis, Characterization, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)ethane-1,2-diol is a functionalized aromatic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a brominated phenyl ring and a vicinal diol, offers multiple reaction sites for constructing more complex molecular architectures. The presence of the bromine atom provides a key handle for metal-catalyzed cross-coupling reactions, while the diol moiety can be derivatized or can influence the molecule's stereochemistry and solubility. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, safety protocols, and its potential role as a scaffold in the development of novel therapeutics, drawing context from the well-established biological activities of the broader bromophenol chemical class.
Core Molecular Profile
1-(4-Bromophenyl)ethane-1,2-diol is a stable, solid organic compound. The combination of the hydrophobic bromophenyl group and the hydrophilic diol functionality imparts a distinct physicochemical profile that is advantageous for a scaffold intended for drug development.
| Property | Value | Source(s) |
| CAS Number | 92093-23-7 | [1] |
| Molecular Formula | C₈H₉BrO₂ | [1] |
| Molecular Weight | 217.06 g/mol | [1] |
| IUPAC Name | 1-(4-bromophenyl)ethane-1,2-diol | [1] |
| Synonyms | 1-(4-Bromophenyl)-1,2-ethanediol, 1,2-Ethanediol-(p-bromophenyl)- | [2] |
| Appearance | White to off-white solid | [3] |
| XLogP3 | 1.1 | [1] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes can be envisioned, the most direct and reliable method for preparing 1-(4-bromophenyl)ethane-1,2-diol is the syn-dihydroxylation of the readily available precursor, 4-bromostyrene. This approach is favored for its high efficiency and well-understood stereochemical outcome.
Recommended Synthetic Workflow: Catalytic syn-Dihydroxylation
The Upjohn dihydroxylation is a robust and widely adopted method that utilizes a catalytic amount of highly toxic and expensive osmium tetroxide (OsO₄), which is continuously regenerated in situ by a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO).[4] This process efficiently converts the alkene into a vicinal diol with syn-stereochemistry, meaning both hydroxyl groups are added to the same face of the original double bond.[4][5]
Caption: Synthetic workflow for 1-(4-Bromophenyl)ethane-1,2-diol.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical transformations and should be adapted and optimized by a qualified chemist.
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Reaction Setup: To a solution of 4-bromostyrene (1.0 eq) in a 10:1 mixture of acetone and water (e.g., 10 mL acetone, 1 mL water per 1 mmol of styrene) in a round-bottom flask, add N-Methylmorpholine N-oxide (NMO, 1.1 eq). Stir the mixture at room temperature until all solids dissolve.
-
Catalyst Addition: To the stirring solution, add a catalytic amount of osmium tetroxide (e.g., a 2.5% solution in t-butanol, 0.01 eq). The reaction mixture will typically turn dark brown.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Upon completion, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30-60 minutes to quench the reaction and cleave the osmate ester intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(4-bromophenyl)ethane-1,2-diol.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~7.50 | Doublet | 2H, Ar-H | Protons ortho to the bromine atom on the aromatic ring. |
| ~7.30 | Doublet | 2H, Ar-H | Protons meta to the bromine atom on the aromatic ring. | |
| ~4.70 | Doublet of Doublets | 1H, CH (OH) | Benzylic proton, coupled to the CH₂ group. | |
| ~3.60-3.70 | Multiplet | 2H, CH₂ (OH) | Methylene protons, diastereotopic and coupled to the benzylic proton. | |
| ~2.5-3.5 | Broad Singlet | 2H, OH | Hydroxyl protons; shift is variable and depends on concentration and solvent. | |
| ¹³C NMR | ~140 | Singlet | Ar-C | Quaternary aromatic carbon attached to the ethane-diol group. |
| ~132 | Singlet | Ar-C | Aromatic carbons ortho to the bromine atom. | |
| ~128 | Singlet | Ar-C | Aromatic carbons meta to the bromine atom. | |
| ~122 | Singlet | Ar-C -Br | Aromatic carbon directly attached to the bromine atom. | |
| ~75 | Singlet | C H(OH) | Benzylic carbon bearing a hydroxyl group. | |
| ~68 | Singlet | C H₂(OH) | Methylene carbon bearing a hydroxyl group. |
Infrared (IR) Spectroscopy
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~3350 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching of the alcohol groups, indicative of hydrogen bonding.
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~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
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~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the ethane backbone.
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~1600, 1485 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.
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~1050 cm⁻¹ (strong): C-O stretching of the alcohol groups.
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~1010 cm⁻¹ (strong): C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry data is available in the public domain.[1][8] The electron ionization (EI) spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and key fragments due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
-
Expected Molecular Ion (M⁺): m/z 216 and 218.
-
Key Fragments: Loss of H₂O, loss of CH₂OH, and the presence of the bromophenyl fragment.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for 1-(4-bromophenyl)ethane-1,2-diol are not extensively documented, its structure is highly analogous to naturally occurring bromophenols isolated from marine sources like red algae.[9] These related compounds have demonstrated a wide array of potent biological effects, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory activities.[6][10] This suggests that the title compound is a promising starting point for library synthesis and lead optimization.
Role as a Versatile Chemical Scaffold
The true value of 1-(4-bromophenyl)ethane-1,2-diol lies in its utility as a scaffold. The two distinct functional regions of the molecule can be independently modified to explore chemical space and develop structure-activity relationships (SAR).
Caption: Potential synthetic modifications of the core scaffold.
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Aryl Bromide Handle: The bromine atom is a superb functional group for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents, including other aryl or heteroaryl rings (Suzuki coupling), vinyl groups (Heck coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). This is a cornerstone of modern medicinal chemistry for rapidly building molecular diversity.
-
Vicinal Diol Functionality: The 1,2-diol moiety can be derivatized to modulate properties like solubility and cell permeability. It can be esterified or etherified, or it can serve as a precursor for chiral auxiliaries. Furthermore, the hydroxyl groups can participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets such as enzyme active sites.
Relevance to Bioactive Bromophenols
Numerous studies have highlighted the therapeutic potential of bromophenols. For instance, certain bromophenol derivatives have shown potent inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for glaucoma and Alzheimer's disease, respectively.[4] Others have demonstrated significant antioxidant activity by scavenging free radicals, a property relevant to combating oxidative stress-related diseases.[9][10] The synthesis of derivatives from 1-(4-bromophenyl)ethane-1,2-diol provides a direct path to novel compounds within this biologically active class.
Safety, Handling, and Storage
As a laboratory chemical, 1-(4-bromophenyl)ethane-1,2-diol must be handled with appropriate care. While specific toxicity data is limited, GHS classifications for related compounds suggest it should be treated as harmful and an irritant.[2][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a standard laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[11] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12]
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Conclusion
1-(4-Bromophenyl)ethane-1,2-diol represents a valuable and underexplored building block for chemical and pharmaceutical research. Its straightforward synthesis from common starting materials, combined with the dual reactivity of its aryl bromide and vicinal diol functionalities, makes it an ideal scaffold for generating diverse chemical libraries. Drawing from the established biological importance of the bromophenol class, this compound offers researchers a strategic starting point for designing novel molecules with the potential for significant therapeutic impact. Adherence to rigorous characterization and safety protocols will ensure its effective and responsible use in the laboratory.
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